molecular formula C12H22N2O3 B1488163 (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 1967203-05-9

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1488163
CAS No.: 1967203-05-9
M. Wt: 242.31 g/mol
InChI Key: IIDPJXKYMZFKFB-UHFFFAOYSA-N
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Description

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone: is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with two methoxy groups at positions 3 and 4, and a piperidine ring attached to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of methoxy groups. The piperidine ring is then constructed and linked to the pyrrolidine core through a series of reactions, including acylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone: can undergo various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand its interactions with various biomolecules.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It may find use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone: can be compared with other similar compounds, such as:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents.

  • Piperidine derivatives: Similar to the piperidine ring in the compound, but with variations in the attached groups.

  • Methoxy-substituted compounds: Other compounds with methoxy groups at different positions on the rings.

Uniqueness: The uniqueness of this compound lies in its specific combination of methoxy groups and the linkage between the pyrrolidine and piperidine rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-dimethoxypyrrolidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-5-3-4-6-13-9/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDPJXKYMZFKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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